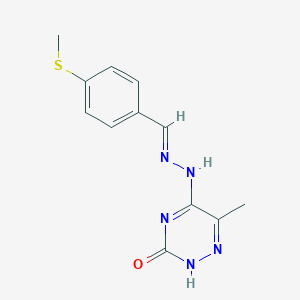
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to modify proteins and study their function. MTSEA is a versatile tool that can be used to investigate the structure and function of proteins, as well as their interactions with other molecules.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of the compound with cysteine residues in proteins. The sulfonamide group of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide reacts with the thiol group of cysteine, forming a covalent bond. This reaction can modify the structure and function of the protein, which can be used to study its properties.
Biochemical and Physiological Effects
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can have a range of biochemical and physiological effects, depending on the protein being studied and the modifications made. The modification of cysteine residues can alter the activity, stability, and conformation of proteins. This can be used to investigate the role of specific residues in protein function, as well as to design new proteins with desired properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its ability to modify specific cysteine residues in proteins, its solubility in water and organic solvents, and its well-established synthesis procedure. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids, the need for careful control of reaction conditions, and the possibility of toxicity or other side effects.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, including the development of new methods for protein modification, the investigation of the effects of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide on different types of proteins, and the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in the design of new proteins with specific properties. Additionally, the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in combination with other chemical tools, such as site-directed mutagenesis and protein engineering, could lead to new insights into protein function and structure.
Synthesemethoden
The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide is a well-established procedure and has been described in the literature.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has been used extensively in scientific research to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to investigate the role of these residues in protein function. 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can also be used to introduce new chemical groups into proteins, which can alter their properties and function.
Eigenschaften
Produktname |
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C9H14N2O3S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-methyl-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-8-2-3-9(15-8)16(12,13)10-11-4-6-14-7-5-11/h2-3,10H,4-7H2,1H3 |
InChI-Schlüssel |
IKEQTJVUVMSNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
Kanonische SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)


![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)


![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)